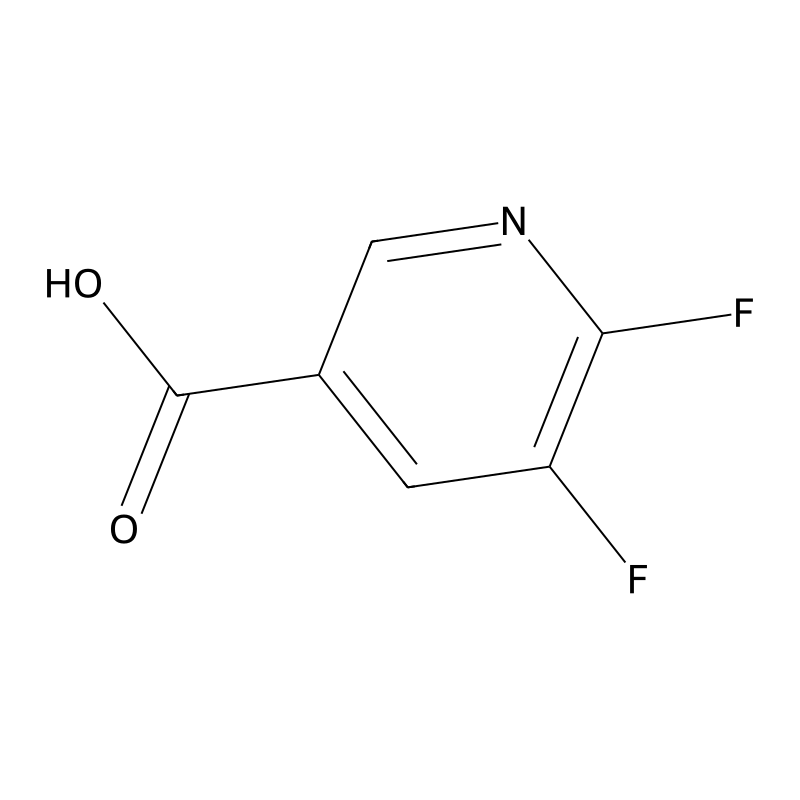

5,6-difluoropyridine-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

,6-difluoropyridine-3-carboxylic acid is a relatively new molecule, with research on its synthesis and characterization emerging in the late 2000s. Studies have explored various methods for its synthesis, including:

- Fluorination of nicotinic acid: This method involves the reaction of nicotinic acid (vitamin B3) with various fluorinating agents such as Selectfluor® [].

- Cross-coupling reactions: These reactions involve the coupling of difluoropyridine precursors with carboxylic acid derivatives [].

These studies have also characterized the physical and chemical properties of 5,6-difluoropyridine-3-carboxylic acid, including its melting point, boiling point, solubility, and spectral data (e.g., NMR, IR) [, ].

Potential Applications:

While research on 5,6-difluoropyridine-3-carboxylic acid is still ongoing, its unique structure and properties suggest potential applications in several scientific research areas:

- Medicinal chemistry: The presence of fluorine atoms can alter the pharmacological properties of molecules. 5,6-difluoropyridine-3-carboxylic acid could be explored as a building block for the development of novel drugs [].

- Material science: The incorporation of fluorinated pyridines into materials can offer various benefits, such as improved thermal stability and electrical conductivity. 5,6-difluoropyridine-3-carboxylic acid could be investigated for its potential use in the development of new functional materials [].

- Organic chemistry: The difluorinated pyridine ring can participate in various organic reactions, making 5,6-difluoropyridine-3-carboxylic acid a potentially valuable intermediate for the synthesis of complex molecules [].

Current Research:

Current research on 5,6-difluoropyridine-3-carboxylic acid is focused on exploring its potential applications in the fields mentioned above. This includes studies on its:

- Biological activity: Investigating its potential interactions with biological targets, such as enzymes or receptors [].

- Derivatization: Developing new compounds by modifying the carboxylic acid group or the difluorinated pyridine ring [].

- Incorporation into polymers: Studying its suitability for the synthesis of new polymeric materials with desired properties [].

5,6-Difluoropyridine-3-carboxylic acid is an aromatic compound characterized by a pyridine ring with two fluorine substituents at positions 5 and 6, and a carboxylic acid group (-COOH) at position 3. Its molecular formula is and it has a molecular weight of approximately 159.09 g/mol. This compound has been the subject of increasing research interest since the late 2000s due to its unique structural features that suggest potential applications in various fields, particularly in medicinal chemistry and material science .

- Esterification: The carboxylic acid group can react with alcohols to form esters.

- Amidation: Reacting with amines can yield amides, which may enhance biological activity.

- Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles in reactions such as hydrolysis or substitution reactions, allowing for the synthesis of derivatives with varied functionalities .

Several methods have been developed for synthesizing 5,6-difluoropyridine-3-carboxylic acid:

- Fluorination of Pyridine Derivatives: Starting from pyridine-3-carboxylic acid, selective fluorination using fluorinating agents can yield the desired difluorinated product.

- Carboxylation Reactions: Utilizing carbon dioxide in the presence of suitable catalysts can introduce the carboxylic acid group into fluorinated pyridine derivatives.

- Multi-step Synthesis: Combining different synthetic routes, including nitration followed by reduction and fluorination steps, can also produce this compound effectively .

5,6-Difluoropyridine-3-carboxylic acid has potential applications in various domains:

- Medicinal Chemistry: It may serve as a scaffold for developing new pharmaceuticals due to its unique electronic properties imparted by the fluorine atoms.

- Agricultural Chemistry: The compound could be explored for use in agrochemicals or as a building block for herbicides and pesticides.

- Material Science: Its properties might be utilized in creating novel materials or coatings that require specific chemical stability or reactivity .

Interaction studies involving 5,6-difluoropyridine-3-carboxylic acid focus on its binding affinity to various biological targets. These studies help elucidate its potential therapeutic roles and side effects. Investigations typically include:

- Receptor Binding Assays: Evaluating how well the compound binds to specific receptors or enzymes.

- In vitro Studies: Assessing cytotoxicity and biological responses in cell lines to determine safety profiles and efficacy .

Several compounds share structural similarities with 5,6-difluoropyridine-3-carboxylic acid. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Fluoro-5-methylnicotinic acid | 1042986-00-4 | 0.85 |

| 6-Chloro-2-fluoronicotinic acid | 1211578-46-9 | 0.79 |

| 6-Fluoro-4-methylnicotinic acid | 944582-95-0 | 0.77 |

| 2-Fluoro-4-methoxynicotinic acid | 1190315-81-1 | 0.76 |

These compounds differ primarily in their substituents on the pyridine ring and functional groups attached to the nitrogen atom or carboxyl group. The unique positioning of the fluorine atoms in 5,6-difluoropyridine-3-carboxylic acid contributes to its distinct reactivity and potential biological activity compared to these similar compounds .

Direct fluorination of pyridine rings represents a challenging yet essential synthetic transformation for the preparation of fluorinated pyridine derivatives such as 5,6-difluoropyridine-3-carboxylic acid [1] [2]. The incorporation of fluorine atoms at specific positions on the pyridine ring significantly alters the electronic properties and reactivity of these heterocyclic compounds [2].

Silver difluoride mediated fluorination has emerged as a prominent method for direct carbon-hydrogen bond fluorination in pyridines [3] [4]. This approach demonstrates particular selectivity for positions alpha to the nitrogen atom, making it valuable for preparing multiply fluorinated pyridine derivatives [3]. The reaction typically proceeds under elevated temperatures of 150-180 degrees Celsius in acetonitrile solvent, achieving yields ranging from 25 to 70 percent depending on the substrate structure [3] [4].

Elemental fluorine-based strategies offer another pathway for direct pyridine fluorination, though these methods require careful control due to the aggressive nature of fluorine gas [5]. The process involves the placement of elemental fluorine at specific ring positions, with hydrogen displacement producing hydrogen fluoride as a byproduct [5]. Hydrogen fluoride scavenging systems are typically employed to manage this reactive byproduct and prevent undesired side reactions [5].

| Method | Substrate | Conditions | Yield Range | Regioselectivity |

|---|---|---|---|---|

| Silver difluoride fluorination | Pyridines with carbon-hydrogen bonds | 150-180°C in acetonitrile | 25-70% | Alpha to nitrogen preferred |

| Elemental fluorine with scavenger | Substituted pyridines | Room temperature with hydrogen fluoride scavenger | 40-85% | Ring position dependent |

| Halogen exchange with potassium fluoride/Crown ether | 2,6-dichloropyridine | 180-200°C in sulfolane | 74-78% | Specific position substitution |

| Nucleophilic aromatic substitution | Nitropyridines | 50-100°C in polar solvents | 30-90% | Leaving group activated |

| Photoredox-mediated fluorination | Oxime-alkyne coupling | Blue light emitting diode, room temperature | 60-98% | Controlled by substrate |

Halogen exchange reactions provide an alternative approach for introducing fluorine atoms into pyridine rings [6]. The synthesis of 2,6-difluoropyridine from 2,6-dichloropyridine using potassium fluoride and crown ether phase transfer catalysts demonstrates this methodology [6]. Reactions are typically conducted at temperatures between 180-200 degrees Celsius in sulfolane solvent, achieving yields of 74-78 percent with excellent regioselectivity [6].

Photoredox-mediated fluorination represents a modern approach to pyridine fluorination that operates under mild conditions [7] [8]. This methodology employs visible light activation to generate reactive intermediates capable of carbon-hydrogen bond fluorination [7]. The process demonstrates excellent functional group tolerance and can achieve yields ranging from 60-98 percent depending on the specific photoredox system employed [8].

Carboxylic Acid Group Introduction via Oxidation and Hydrolysis

The introduction of carboxylic acid functionality into fluorinated pyridine systems represents a crucial transformation for accessing compounds like 5,6-difluoropyridine-3-carboxylic acid [9] [10]. Multiple synthetic pathways have been developed to install carboxylic acid groups at specific positions on the pyridine ring [9] [10].

Direct oxidation of methylpyridines provides one of the most straightforward approaches for carboxylic acid introduction [9]. Potassium permanganate and hydrogen peroxide serve as effective oxidizing agents for this transformation [9] [10]. The reaction typically proceeds at temperatures between 80-120 degrees Celsius, achieving yields in the range of 60-90 percent [9]. The success of this approach depends significantly on the electronic properties of the pyridine substrate and the positioning of electron-withdrawing fluorine substituents [9] [10].

Hydrolysis of pyridinecarboxylate esters represents another well-established method for carboxylic acid introduction [11] [12]. Both acidic and basic hydrolysis conditions can be employed, with the choice depending on the specific substrate and desired reaction conditions [11]. Basic hydrolysis typically proceeds at 60-100 degrees Celsius using aqueous sodium hydroxide or potassium hydroxide, achieving yields of 70-95 percent [11] [12]. Acidic hydrolysis employs mineral acids such as hydrochloric acid or sulfuric acid under similar temperature conditions [11].

| Method | Starting Material | Reagents | Temperature | Yield Range |

|---|---|---|---|---|

| Direct oxidation of methylpyridines | Methylpyridines | Potassium permanganate, hydrogen peroxide | 80-120°C | 60-90% |

| Hydrolysis of pyridinecarboxylates | Ester derivatives | Aqueous base or acid | 60-100°C | 70-95% |

| Hydrolysis of pyridinecarbonitriles | Nitrile derivatives | Sulfuric acid or sodium hydroxide | 100-150°C | 65-85% |

| Oxidative cascade reactions | N-aryl-3-alkylideneazetidines | Silver salts | Room temperature | 50-80% |

| Multi-component reactions | Aldehydes, nitriles, carboxylic acids | Lithiated alkoxyallenes | 0°C to reflux | 40-75% |

Nitrile hydrolysis provides an alternative pathway for carboxylic acid formation in pyridine systems [13]. This transformation can be accomplished under both acidic and basic conditions, with concentrated sulfuric acid or aqueous sodium hydroxide serving as effective reagents [13]. The reaction typically requires elevated temperatures of 100-150 degrees Celsius and proceeds with yields of 65-85 percent [13]. The method is particularly valuable when pyridinecarbonitrile precursors are readily accessible through other synthetic routes [13].

Oxidative cascade reactions offer a more complex but potentially powerful approach to carboxylic acid introduction [14]. Silver-promoted oxidative cascade reactions of N-aryl-3-alkylideneazetidines with carboxylic acids provide access to functionalized pyridine systems [14]. These reactions proceed under mild conditions at room temperature and can achieve yields of 50-80 percent [14]. The mechanism involves chemo- and regioselective ring expansion, sequential oxidative nucleophilic additions, and oxidative aromatization [14].

Multi-component reactions utilizing lithiated alkoxyallenes, nitriles, and carboxylic acids represent an emerging strategy for pyridine synthesis [15]. This approach allows for the simultaneous formation of the pyridine ring and introduction of carboxylic acid functionality [15]. The reaction proceeds through a complex mechanism involving lithiated alkoxyallene addition to nitriles followed by carboxylic acid incorporation [15]. Yields typically range from 40-75 percent, and the method offers significant flexibility in terms of substituent patterns [15].

Lithiation-Mediated Pathways for Regioselective Substitution

Lithiation-mediated pathways provide powerful tools for regioselective functionalization of fluorinated pyridines, enabling precise control over substitution patterns [16] [17]. These methods are particularly valuable for accessing complex fluorinated pyridine derivatives with specific substitution patterns [16] [17].

Lithium diisopropylamide mediated ortholithiation of difluoropyridines represents a well-studied transformation with significant mechanistic complexity [16] [17]. The reaction of 2,6-difluoropyridine with lithium diisopropylamide in tetrahydrofuran at negative 78 degrees Celsius proceeds through quantitative ortholithiation [16]. Upon warming to 0 degrees Celsius, the aryllithium intermediate undergoes conversion to aminopyridine products through nucleophilic substitution [16] [17].

The mechanism of lithium diisopropylamide-mediated reactions involves several key steps including substrate-mediated deaggregation of lithium diisopropylamide dimers and rate-limiting aggregation events [17]. Fluoropyridine substrates demonstrate unique behavior in their ability to mediate deaggregation of the lithium amide base [17]. This leads to enhanced reactivity compared to non-fluorinated pyridine substrates [17].

| Base System | Substrate | Temperature | Solvent | Regioselectivity | Yield Range |

|---|---|---|---|---|---|

| Lithium diisopropylamide | 2,6-difluoropyridine | -78°C | Tetrahydrofuran | Ortho to fluorine | 70-95% |

| n-Butyllithium | Halopyridines | -78 to -40°C | Tetrahydrofuran/diethyl ether | Variable | 50-85% |

| Lithium amide bases | Substituted pyridines | -100 to -40°C | Tetrahydrofuran | Directed by substituents | 60-80% |

| Lithium diisopropylamide/lithium chloride mixtures | Fluoropyridines | -78°C | Tetrahydrofuran | Enhanced by lithium chloride | 75-90% |

| Lithium hexamethyldisilazide | Pyridine derivatives | -78 to 0°C | Tetrahydrofuran/tetramethylethylenediamine | Sterically controlled | 65-85% |

Lithium diisopropylamide/lithium chloride mixtures demonstrate enhanced reactivity compared to pure lithium diisopropylamide systems [17]. The presence of lithium chloride provides catalytic acceleration of the lithiation process, leading to improved yields and reaction rates [17]. Commercial samples of lithium diisopropylamide often contain residual lithium chloride, which explains their enhanced reactivity compared to analytically pure preparations [17].

The regioselectivity of lithiation reactions is governed by several factors including the electronic effects of fluorine substituents, steric considerations, and the specific base employed [16] [17]. Fluorine atoms generally direct lithiation to adjacent positions due to their electron-withdrawing properties and coordination ability [16]. This directing effect is particularly pronounced in difluoropyridine systems where multiple lithiation sites may be available [16] [17].

Temperature control plays a critical role in lithiation-mediated pathways, with most reactions requiring cryogenic conditions to prevent decomposition and ensure selectivity [16] [17]. The use of tetrahydrofuran as solvent is essential due to its coordinating ability and low-temperature properties [16] [17]. Addition of coordinating additives such as tetramethylethylenediamine can further enhance the reactivity and selectivity of lithiation reactions [17].

Solvent Effects and Reaction Optimization in Multi-Step Syntheses

Solvent selection profoundly influences the outcome of multi-step syntheses involving fluorinated pyridines, affecting reaction rates, yields, and selectivity [18] [19]. The unique properties of different solvents create distinct reaction environments that can dramatically alter the course of chemical transformations [18] [19].

Dimethylformamide serves as an excellent medium for nucleophilic substitution reactions in fluorinated pyridine synthesis [18]. Its high polarity and thermal stability make it particularly suitable for reactions requiring elevated temperatures of 80-140 degrees Celsius [18]. The solvent's ability to stabilize ionic intermediates contributes to improved yields of 70-90 percent in many nucleophilic aromatic substitution reactions [18]. However, the high boiling point of dimethylformamide can complicate product isolation and purification procedures [18].

Dimethyl sulfoxide demonstrates exceptional utility in fluoride incorporation reactions due to its superior solvating ability for fluoride ions [13]. Reactions conducted in dimethyl sulfoxide at temperatures of 150-180 degrees Celsius achieve fluoride incorporation yields ranging from 67-98 percent [13]. The polar aprotic nature of dimethyl sulfoxide facilitates nucleophilic attack while minimizing competing side reactions [13]. The main limitation of dimethyl sulfoxide lies in its difficult removal from reaction mixtures, often requiring extensive purification procedures [13].

| Solvent | Reaction Type | Temperature Range | Advantages | Disadvantages | Typical Yields |

|---|---|---|---|---|---|

| Dimethylformamide | Nucleophilic substitution | 80-140°C | High polarity, thermal stability | High boiling point | 70-90% |

| Dimethyl sulfoxide | Fluoride incorporation | 150-180°C | Excellent fluoride solvation | Difficult removal | 67-98% |

| Tetrahydrofuran | Lithiation reactions | -78 to 0°C | Low temperature compatibility | Moisture sensitive | 75-95% |

| Acetonitrile | Fluorination reactions | 25-80°C | Moderate polarity, easy removal | Limited temperature range | 60-85% |

| Ionic liquids | Multicomponent reactions | 60-120°C | Recyclable, tunable properties | Cost considerations | 63-92% |

| Water | Green synthesis | 80-100°C | Environmental friendliness | Limited substrate solubility | 50-80% |

Tetrahydrofuran represents the solvent of choice for lithiation reactions due to its coordinating ability and compatibility with cryogenic temperatures [16] [17]. The ether oxygen atoms in tetrahydrofuran effectively coordinate to lithium centers, stabilizing organolithium intermediates and facilitating selective transformations [16] [17]. Reactions in tetrahydrofuran typically achieve yields of 75-95 percent, though the solvent's moisture sensitivity requires careful handling under inert atmosphere conditions [16] [17].

Ionic liquids have emerged as sustainable alternatives for multicomponent pyridine synthesis [19]. These designer solvents offer tunable properties through modification of their cationic and anionic components [19]. Ionic liquids facilitate one-pot multicomponent reactions while providing recyclability benefits that support green chemistry principles [19]. Yields of 63-92 percent are achievable in ionic liquid media, with the additional advantages of reduced waste generation and improved energy efficiency [19].

Water has gained attention as an environmentally benign solvent for pyridine synthesis, particularly in multicomponent reactions [20]. Despite limitations in substrate solubility, water enables efficient transformations at temperatures of 80-100 degrees Celsius [20]. The use of water as solvent eliminates organic waste streams and reduces environmental impact, though yields are typically more modest at 50-80 percent [20]. Ammonium acetate catalysis in aqueous media has proven particularly effective for pyridine ring formation reactions [20].

Solvent switching strategies in continuous multi-step syntheses offer opportunities for optimization and waste reduction [21]. Careful solvent selection enables inline extractions and phase separations that minimize time-intensive workup procedures [21]. The implementation of solvent switching protocols can achieve excellent enantiomeric excess values of 99 percent while maintaining high throughput of 68 milligrams per liter per hour [21].

Mechanistic Studies of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions represent fundamental transformations in the synthesis of fluorinated pyridines, with mechanistic understanding providing crucial insights for reaction optimization [4] [22]. The electron-deficient nature of pyridine rings, particularly when bearing electron-withdrawing fluorine substituents, facilitates nucleophilic attack and subsequent substitution reactions [4] [22].

The classical addition-elimination mechanism predominates in most nucleophilic aromatic substitution reactions of fluorinated pyridines [22]. This pathway involves initial nucleophilic attack at the electron-deficient carbon center, forming a negatively charged intermediate complex known as a Meisenheimer complex [22]. The stability of this intermediate depends critically on the electronic properties of the aromatic system and the nature of substituents present [22].

Fluoride ion nucleophilic substitution reactions demonstrate moderate activation energies in the range of 15-25 kilocalories per mole [22]. The rate-determining step typically involves nucleophilic addition to the aromatic ring, with the process showing strong positive temperature dependence [22]. The high electronegativity of fluorine substituents significantly activates the pyridine ring toward nucleophilic attack [4].

| Nucleophile | Leaving Group | Mechanism Type | Rate Determining Step | Activation Energy | Temperature Dependence |

|---|---|---|---|---|---|

| Fluoride ion | Chloride | Addition-elimination | Nucleophilic addition | Moderate (15-25 kcal/mol) | Strong positive |

| Methoxide | Fluoride | Reversible addition | Leaving group departure | Low (10-20 kcal/mol) | Moderate positive |

| Amines | Nitro group | Direct substitution | Nucleophilic attack | High (20-30 kcal/mol) | Strong positive |

| Diisopropylamine | Fluoride | Addition-elimination | Nucleophilic addition | Variable (10-25 kcal/mol) | Temperature sensitive |

| Alkyl lithium reagents | Hydrogen | Metalation-substitution | Proton abstraction | Low (5-15 kcal/mol) | Negative at low temperature |

Methoxide-mediated substitution reactions proceed through reversible addition mechanisms with leaving group departure as the rate-determining step [12]. These reactions exhibit lower activation energies of 10-20 kilocalories per mole and demonstrate moderate positive temperature dependence [12]. The reversible nature of the initial addition step allows for equilibration and can lead to improved selectivity under thermodynamic control conditions [12].

Amine nucleophiles demonstrate distinct mechanistic behavior in their reactions with activated pyridines [22]. The direct substitution of nitro groups by amine nucleophiles requires higher activation energies of 20-30 kilocalories per mole due to the challenge of breaking the strong carbon-nitrogen bond in the nitro group [22]. These reactions show strong positive temperature dependence and benefit from elevated reaction temperatures [22].

Diisopropylamine-mediated substitution reactions exhibit variable activation energies depending on the specific substrate and reaction conditions [16]. The temperature sensitivity of these transformations reflects the complex interplay between nucleophilic addition, intermediate stability, and leaving group departure [16]. The large steric bulk of diisopropylamine can influence both the rate and selectivity of substitution reactions [16].

Alkyl lithium reagents operate through metalation-substitution mechanisms that differ fundamentally from classical nucleophilic aromatic substitution [16] [17]. These reactions involve initial proton abstraction with low activation energies of 5-15 kilocalories per mole [16] [17]. The negative temperature dependence at low temperatures reflects the entropic factors associated with organolithium aggregation and solvation [16] [17].

The rate acceleration observed in nucleophilic aromatic substitution reactions of fluorinated pyridines compared to their chlorinated analogs demonstrates the superior leaving group ability of fluoride [4]. The reaction of 2-fluoropyridine with sodium ethoxide proceeds 320 times faster than the corresponding reaction with 2-chloropyridine [4]. This dramatic rate enhancement reflects the high electronegativity of fluorine and its ability to stabilize the negative charge developed during nucleophilic addition [4].